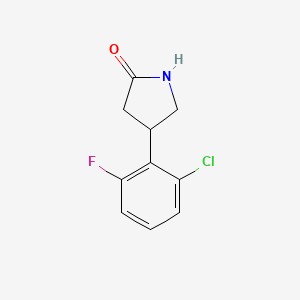

4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYHRDFBLQUXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743498 | |

| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-98-2 | |

| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one"

An In-depth Technical Guide to the Synthesis of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: The Significance of Substituted Pyrrolidinones

The pyrrolidin-2-one scaffold, a five-membered γ-lactam, is a privileged structure in medicinal chemistry and drug discovery.[1][2] Its prevalence is due to its ability to mimic a peptide bond, act as a chiral building block, and provide a rigid framework for orienting pharmacophoric groups in three-dimensional space.[1] Molecules incorporating this motif have demonstrated a wide array of biological activities, including nootropic, anticonvulsant, and anti-inflammatory properties. The specific target of this guide, this compound, is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other disease areas. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group ortho to the point of attachment, presents specific synthetic challenges and imparts distinct electronic and conformational properties to the final molecule.

This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, medicinal chemists, and process development scientists. The presented route is grounded in established chemical principles, with each step explained in detail to ensure both theoretical understanding and practical applicability.

Strategic Analysis of the Synthetic Pathway

-

Step 1: Claisen-Schmidt Condensation to Synthesize a Chalcone Intermediate. This initial step involves the base-catalyzed condensation of 2-chloro-6-fluorobenzaldehyde with a suitable ketone to form an α,β-unsaturated ketone (a chalcone derivative). This reaction efficiently introduces the substituted phenyl ring and sets up the Michael acceptor for the subsequent step.

-

Step 2: Michael Addition of Nitromethane. The second step is the conjugate addition of a nitroalkane, specifically nitromethane, to the chalcone. This reaction is a classic and reliable method for forming a carbon-carbon bond at the β-position of the enone, yielding a γ-nitro ketone.

-

Step 3: Reductive Cyclization. The final and key transformation is the reduction of the nitro group to a primary amine, which then undergoes spontaneous intramolecular cyclization with the ketone functionality to form the desired this compound. This reductive cyclization is a highly efficient method for the formation of the γ-lactam ring.[3][4][5]

This synthetic approach is advantageous due to the ready availability of the starting materials, the high-yielding nature of each individual step, and the well-established and understood reaction mechanisms.

Figure 1: Proposed three-step synthetic pathway to this compound.

Detailed Synthetic Protocol and Mechanistic Insights

Step 1: Synthesis of 1-(2-Chloro-6-fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones. In this step, 2-chloro-6-fluorobenzaldehyde is reacted with acetophenone in the presence of a base, typically sodium or potassium hydroxide, in an alcoholic solvent.

Mechanism: The reaction proceeds via an enolate mechanism. The hydroxide ion deprotonates the α-carbon of acetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).

Experimental Protocol:

-

To a stirred solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours, during which a precipitate may form.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral to pH, and then dried under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-chloro-6-fluorobenzaldehyde | 158.56 | 1.0 |

| Acetophenone | 120.15 | 1.0 |

| Sodium Hydroxide | 40.00 | 2.0 |

Table 1: Reactants for the synthesis of the chalcone intermediate.

Step 2: Synthesis of 4-(2-Chloro-6-fluorophenyl)-4-nitro-1-phenylbutan-1-one (γ-Nitro Ketone)

The Michael addition of nitromethane to the synthesized chalcone provides the γ-nitro ketone precursor. This reaction is typically catalyzed by a base.

Mechanism: A suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a strong inorganic base, deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated system of the chalcone in a 1,4-conjugate addition manner. Subsequent protonation of the resulting enolate yields the desired γ-nitro ketone.

Experimental Protocol:

-

To a solution of the chalcone intermediate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), nitromethane (1.5 eq) is added.

-

A catalytic amount of a base, such as DBU (0.2 eq), is added to the mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a dilute acid (e.g., 1 M HCl) to remove the base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Chalcone Intermediate | 260.70 | 1.0 |

| Nitromethane | 61.04 | 1.5 |

| DBU (catalyst) | 152.24 | 0.2 |

Table 2: Reactants for the synthesis of the γ-nitro ketone.

Step 3: Synthesis of this compound

The final step is the reductive cyclization of the γ-nitro ketone. Catalytic hydrogenation is a common and effective method for this transformation.[2][6] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the ketone to form the stable five-membered lactam ring.

Mechanism: The γ-nitro ketone is subjected to catalytic hydrogenation, typically using a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C), under a hydrogen atmosphere. The nitro group is reduced to a primary amine through a series of intermediates (nitroso and hydroxylamine). The newly formed amine, being nucleophilic, then attacks the electrophilic carbonyl carbon of the ketone intramolecularly. This is followed by the elimination of a molecule of water to form the final pyrrolidin-2-one product.

Figure 2: Simplified mechanism of the reductive cyclization step.

Experimental Protocol:

-

The γ-nitro ketone (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalytic amount of Raney Nickel (approx. 10-20% by weight) or 10% Pd/C is carefully added to the solution.

-

The reaction mixture is placed in a hydrogenation apparatus (e.g., a Parr hydrogenator) and subjected to a hydrogen atmosphere (typically 50-100 psi).

-

The reaction is stirred at room temperature until the uptake of hydrogen ceases (usually 12-24 hours).

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the catalyst is carefully removed by filtration through a pad of Celite. Caution: Raney Nickel and Pd/C are pyrophoric and should be handled with care.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The final product can be purified by column chromatography or recrystallization.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| γ-Nitro Ketone | 321.73 | 1.0 |

| Raney Nickel | - | Catalytic |

| Hydrogen Gas | 2.02 | Excess |

Table 3: Reactants for the final reductive cyclization.

Conclusion

The synthesis of this compound can be effectively achieved through a robust and scalable three-step sequence. This pathway, commencing with a Claisen-Schmidt condensation, followed by a Michael addition and culminating in a reductive cyclization, relies on well-established and high-yielding reactions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this valuable chemical intermediate. The principles outlined herein can also be adapted for the synthesis of a variety of other 4-aryl-substituted pyrrolidin-2-ones, highlighting the versatility of this synthetic strategy.

References

- 1. Synthesis of (E)- and (Z)-alpha-alkylidene-gamma-aryl-gamma-butyrolactones via alkenylalumination of oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iqcelaya.itc.mx [iqcelaya.itc.mx]

- 3. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Introduction

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] This guide focuses on the specific derivative, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a molecule of significant interest due to its structural features. While direct pharmacological data for this exact compound is not extensively published, a comprehensive analysis of structurally related analogues allows for the formulation of well-grounded hypotheses regarding its mechanism of action. This document will explore the two most probable molecular pathways influenced by this compound, based on robust structure-activity relationship (SAR) studies of the 4-arylpyrrolidin-2-one class: inhibition of the p53-MDM2 protein-protein interaction and antagonism of α-adrenergic receptors.

This guide is intended for researchers, scientists, and drug development professionals, providing a synthesized understanding of the potential pharmacology of this compound and a framework for its experimental validation.

Hypothesized Mechanism 1: Inhibition of the p53-MDM2 Protein-Protein Interaction

A compelling body of evidence suggests that the 4-arylpyrrolidin-2-one scaffold is a potent inhibitor of the p53-MDM2 interaction, a critical pathway in cancer biology.[3][4][5] The tumor suppressor protein p53 plays a crucial role in preventing tumor formation, and its activity is tightly regulated by the murine double minute 2 (MDM2) protein. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. Small molecules that can disrupt this interaction can restore p53 function and trigger apoptosis in cancer cells.

Structural Rationale and Key Interactions

The 4-(2-Chloro-6-fluorophenyl) group of the target molecule is of particular significance. Research on spirooxindole derivatives, which incorporate a 4-arylpyrrolidin-2-one core, has demonstrated that substitutions on the phenyl ring are critical for high-affinity binding to MDM2.[6][7] Specifically, compounds bearing a chloro-fluorophenyl moiety have been identified as potent MDM2 inhibitors.[6] This substitution pattern is thought to enable key hydrophobic and halogen-bonding interactions within the MDM2 pocket that normally accommodates p53.

The general pharmacophore for pyrrolidone-based MDM2 inhibitors involves the aryl group occupying a hydrophobic pocket on the MDM2 surface, while the pyrrolidinone core serves as a scaffold to correctly orient this group. The chloro and fluoro substituents on the phenyl ring likely enhance binding affinity through favorable interactions with specific residues in the MDM2 protein.

Proposed Signaling Pathway

The proposed mechanism of action for this compound as an MDM2 inhibitor is a disruption of the p53-MDM2 autoregulatory feedback loop. By binding to MDM2, the compound would prevent the binding of p53, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis.

Caption: Proposed p53-MDM2 signaling pathway modulation.

Hypothesized Mechanism 2: α-Adrenergic Receptor Antagonism

An alternative, yet well-documented, mechanism of action for certain pyrrolidin-2-one derivatives is the antagonism of α-adrenergic receptors (α-ARs).[8] These receptors are key components of the sympathetic nervous system and are involved in regulating blood pressure and other physiological processes. Both α1- and α2-AR subtypes have been identified as targets for this class of compounds.

Structure-Activity Relationship Insights

Studies on a series of arylpiperazine-containing pyrrolidin-2-ones have revealed that the nature of the substitution on the aryl ring significantly influences the affinity and selectivity for α1- and α2-adrenoceptors.[8] For instance, compounds with a 2-chlorophenyl group have shown high affinity for the α1-AR, while those with a 4-chlorophenyl group displayed high affinity for the α2-AR.[8] While this compound lacks the piperazine linker common in these studies, the presence of the substituted phenyl ring suggests a potential for interaction with the hydrophobic pockets of adrenoceptors. The ortho-chloro and fluoro substitutions could play a crucial role in orienting the molecule within the receptor's binding site.

Potential Physiological Effects

Antagonism of α-adrenoceptors can lead to a variety of physiological effects. α1-AR antagonists are known to cause vasodilation and are used as antihypertensive agents. α2-AR antagonists can increase the release of norepinephrine, which can have complex effects on the cardiovascular and central nervous systems. The potential for this compound to act as an α-AR antagonist suggests it could have applications in cardiovascular or neurological disorders.

Caption: General mechanism of α-adrenergic receptor antagonism.

Experimental Validation Protocols

To elucidate the true mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for testing the hypothesized mechanisms.

MDM2-p53 Interaction Assays

-

Fluorescence Polarization (FP) Assay:

-

Principle: This assay measures the disruption of the MDM2-p53 interaction by monitoring the change in polarization of a fluorescently labeled p53 peptide.

-

Protocol:

-

A fluorescently labeled p53 peptide is incubated with recombinant MDM2 protein.

-

Increasing concentrations of this compound are added.

-

The fluorescence polarization is measured. A decrease in polarization indicates displacement of the p53 peptide from MDM2.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

-

-

Cell-Based p53 Activation Assay:

-

Principle: This assay measures the activation of p53 in cancer cells with wild-type p53.

-

Protocol:

-

A human cancer cell line with wild-type p53 (e.g., A549) is treated with varying concentrations of the compound.

-

After incubation, cell lysates are prepared.

-

Western blotting is performed to detect the levels of p53 and its downstream target, p21.

-

-

Expected Outcome: An increase in the levels of p53 and p21 would indicate stabilization and activation of p53.

-

α-Adrenergic Receptor Binding Assays

-

Radioligand Binding Assay:

-

Principle: This assay determines the affinity of the compound for α1- and α2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

-

Protocol:

-

Cell membranes expressing either α1- or α2-adrenergic receptors are incubated with a specific radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).

-

Increasing concentrations of this compound are added.

-

The amount of bound radioligand is measured by scintillation counting.

-

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value.

-

-

Functional cAMP Assay (for α2-AR):

-

Principle: This assay measures the functional antagonism of the Gi-coupled α2-adrenoceptor by quantifying changes in intracellular cyclic AMP (cAMP) levels.

-

Protocol:

-

Cells expressing α2-adrenergic receptors are pre-treated with forskolin to stimulate cAMP production.

-

The cells are then treated with an α2-agonist (e.g., clonidine) in the presence or absence of this compound.

-

Intracellular cAMP levels are measured using an appropriate assay kit.

-

-

Expected Outcome: An antagonist will reverse the agonist-induced decrease in cAMP levels.[9][10]

-

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents representative data for analogous compounds from the literature to provide a comparative context.

| Compound Class | Target | Assay | Potency (Ki or IC50) | Reference |

| Spirooxindole Pyrrolidinone | MDM2 | Binding Assay | < 1 nM | [7] |

| 1-Arylpyrrolidone Derivative | p53-MDM2 | Binding Assay | 90 nM | [3] |

| Arylpiperazine Pyrrolidin-2-one | α1-Adrenoceptor | Binding Assay | pKi = 7.13 | [8] |

| Arylpiperazine Pyrrolidin-2-one | α2-Adrenoceptor | Binding Assay | pKi = 7.29 | [8] |

Conclusion

Based on the extensive research into the 4-arylpyrrolidin-2-one scaffold, it is highly plausible that this compound functions as either an inhibitor of the p53-MDM2 interaction or as an antagonist of α-adrenergic receptors. The presence of the 2-chloro-6-fluorophenyl moiety is a strong indicator of potential interaction with protein targets that have specific hydrophobic and electrostatic requirements. The experimental protocols outlined in this guide provide a clear path forward for definitively elucidating the mechanism of action of this promising compound. Further investigation is warranted to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Blueprint: An In-depth Technical Guide to 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one Derivatives

Abstract

The 4-aryl-pyrrolidin-2-one scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a robust and enantioselective synthetic strategy for a key derivative, 4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one. Focusing on the principles of modern catalytic chemistry, we present a detailed protocol for a rhodium-catalyzed asymmetric conjugate addition of 2-chloro-6-fluorophenylboronic acid to an α,β-unsaturated γ-lactam. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale, potential challenges, and analytical validation necessary for successful synthesis and future derivatization.

Introduction: The Significance of the 4-Aryl-Pyrrolidin-2-one Core

The pyrrolidin-2-one (or γ-lactam) ring is a fundamental heterocyclic structure found in a wide array of natural products and pharmaceuticals. The introduction of an aryl substituent at the 4-position creates a chiral center and significantly expands the chemical space for interaction with biological targets. Specifically, the this compound moiety is of high interest due to the unique electronic and steric properties conferred by the substituted phenyl ring. The presence of both chloro and fluoro groups can modulate metabolic stability, binding affinity, and membrane permeability of potential drug candidates.

The stereochemistry at the C4 position is paramount for biological activity. Therefore, the development of synthetic routes that provide high enantioselectivity is a critical objective in the synthesis of these derivatives. This guide focuses on a state-of-the-art approach that leverages transition metal catalysis to achieve this goal with high efficiency and control.

Strategic Approach: Enantioselective Rhodium-Catalyzed Conjugate Addition

The core of our proposed synthesis is the asymmetric 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated γ-lactam. This method is favored for several reasons:

-

High Enantioselectivity: The use of a chiral rhodium catalyst allows for the creation of the desired stereoisomer with high enantiomeric excess (ee).[1]

-

Mild Reaction Conditions: Rhodium-catalyzed reactions typically proceed under mild conditions, which enhances functional group tolerance and reduces the likelihood of side reactions.

-

Substrate Scope: This methodology has been shown to be applicable to a variety of arylboronic acids and α,β-unsaturated carbonyl compounds.[2]

-

Direct C-C Bond Formation: The reaction directly forms the crucial carbon-carbon bond between the phenyl ring and the pyrrolidinone core in a single, atom-economical step.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established rhodium-catalyzed asymmetric arylation methodologies.[1] Optimization may be required based on specific laboratory conditions and substrate batches.

Materials and Reagents

| Reagent | Purity | Supplier (Example) | Notes |

| 2-Chloro-6-fluorophenylboronic acid | ≥95% | Sigma-Aldrich | Store under inert atmosphere |

| 5,6-Dihydro-2H-pyridin-2-one (α,β-unsaturated γ-lactam) | ≥97% | Combi-Blocks | |

| [Rh(cod)Cl]₂ (Chloro(1,5-cyclooctadiene)rhodium(I) dimer) | 98% | Strem Chemicals | Handle in a glovebox or inert atmosphere |

| (S)-BINAP (Chiral Ligand) | 98% | Strem Chemicals | Handle in a glovebox or inert atmosphere |

| Triethylamine (Et₃N) | ≥99.5% | Fisher Scientific | Freshly distilled recommended |

| 1,4-Dioxane (Anhydrous) | ≥99.8% | Acros Organics | Sure/Seal™ bottle recommended |

| Deionized Water | - | - | Degassed |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography |

| Hexanes | HPLC Grade | Fisher Scientific | For chromatography |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR Chemicals | For drying organic layers |

Step-by-Step Synthesis

Step 1: Catalyst Preparation (In Situ)

-

In a glovebox, to a flame-dried Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (0.025 mmol) and (S)-BINAP (0.055 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

-

Stir the mixture at room temperature for 30 minutes to form the active chiral rhodium catalyst complex. The solution should turn a homogeneous orange-yellow color.

Step 2: Asymmetric Conjugate Addition

-

To the flask containing the catalyst solution, add 2-chloro-6-fluorophenylboronic acid (1.5 mmol).

-

Add 5,6-dihydro-2H-pyridin-2-one (1.0 mmol).

-

Add a mixture of 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL).

-

Finally, add triethylamine (3.0 mmol) dropwise via syringe.

-

Seal the Schlenk flask and heat the reaction mixture to 80 °C in a preheated oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

-

For enhanced purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The rhodium-catalyzed asymmetric conjugate addition proceeds through a well-established catalytic cycle.

Caption: Simplified catalytic cycle for the rhodium-catalyzed asymmetric arylation.

-

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the arylboronic acid to form an aryl-rhodium(I) intermediate.

-

Alkene Coordination: The α,β-unsaturated lactam coordinates to the aryl-rhodium complex. The chiral BINAP ligand dictates the facial selectivity of this coordination, which is the key to enantioselectivity.

-

Migratory Insertion (Carbometalation): The aryl group migrates from the rhodium center to the β-carbon of the coordinated lactam. This step forms the new C-C bond and sets the stereocenter.

-

Protonolysis: The resulting rhodium enolate is protonated by water to release the 4-aryl-pyrrolidin-2-one product and regenerate the active rhodium catalyst.

The use of a base, such as triethylamine, is crucial for facilitating the transmetalation step between the rhodium catalyst and the arylboronic acid.

Analytical Characterization

Thorough characterization of the final product and key intermediates is essential for validating the synthesis.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the 2-chloro-6-fluorophenyl region (typically 7.0-7.5 ppm). Diastereotopic protons of the pyrrolidinone ring (typically 2.5-4.0 ppm). A broad singlet for the NH proton (typically 6.0-8.0 ppm). |

| ¹³C NMR | Carbonyl carbon of the lactam (typically 170-180 ppm). Aromatic carbons showing C-Cl and C-F couplings. Aliphatic carbons of the pyrrolidinone ring. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₀H₁₀ClFNO⁺. Characteristic isotopic pattern for the chlorine atom. |

| Chiral HPLC | Separation of the two enantiomers using a suitable chiral stationary phase, allowing for the determination of the enantiomeric excess (ee). |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3200 cm⁻¹) and the C=O stretch of the lactam (around 1680 cm⁻¹). |

Conclusion and Future Perspectives

This guide outlines a robust and highly enantioselective method for the synthesis of this compound, a valuable building block for drug discovery. The rhodium-catalyzed asymmetric conjugate addition provides a reliable and efficient route to this and other 4-aryl-pyrrolidin-2-one derivatives. The detailed protocol and mechanistic insights provided herein should serve as a solid foundation for researchers in the field.

Future work could involve exploring the derivatization of the synthesized core structure, for example, by N-alkylation or substitution at other positions on the pyrrolidinone ring, to generate a library of compounds for biological screening. Further optimization of the catalytic system, including the exploration of different chiral ligands and reaction conditions, may lead to even higher efficiencies and broader substrate scope.

References

A Strategic Guide to the In Vitro Evaluation of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one: A Novel Compound with Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: This technical guide outlines a comprehensive strategy for the initial in vitro characterization of the novel chemical entity, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one. In the absence of extensive public data on this specific molecule, this document serves as a roadmap, leveraging structure-activity relationships from analogous compounds to hypothesize a mechanism of action and detail the subsequent experimental validation.

Executive Summary: Unveiling Therapeutic Promise

The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, featured in a range of bioactive compounds.[1] The specific molecule, this compound, presents an intriguing profile due to the presence of a halogenated phenyl group, a feature often associated with potent biological activity. Notably, compounds incorporating a chloro-fluorophenyl moiety attached to a pyrrolidine core have demonstrated significant efficacy as inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in oncology.[2][3]

This guide, therefore, puts forth the primary hypothesis that This compound may function as an inhibitor of the MDM2-p53 interaction. We will detail a logical, multi-tiered in vitro screening cascade designed to first assess its fundamental cytotoxic profile and then to specifically interrogate its potential effects on the MDM2-p53 pathway.

Foundational Cytotoxicity Assessment: The Gateway to Further Discovery

Before investigating a specific mechanism of action, it is imperative to determine the general cytotoxic profile of a novel compound.[4] This initial screen provides crucial information on the concentration range at which the compound affects cell viability, guiding the dose selection for subsequent, more targeted assays.[5] We will employ two robust and widely accepted methods for this purpose: the MTT and SRB assays.

Experimental Workflow: Cytotoxicity Screening

The initial phase of testing will involve a general cytotoxicity screen across a panel of human cancer cell lines.

Caption: General workflow for in vitro cytotoxicity testing.[5]

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., SJSA-1 for its wild-type p53 status)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Mechanistic Investigation: Probing the MDM2-p53 Interaction

Should the cytotoxicity screen reveal potent activity, the next logical step is to investigate the primary hypothesis: inhibition of the MDM2-p53 interaction. The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor.[7] In many cancers with wild-type p53, MDM2 is overexpressed, leading to p53 degradation and inactivation.[8] Small molecules that block this interaction can stabilize and activate p53, restoring its tumor-suppressive functions.[9]

Signaling Pathway Overview

Caption: The MDM2-p53 autoregulatory feedback loop and the hypothesized point of intervention.[7]

Experimental Protocol: Cell-Based MDM2-p53 Interaction Assay

A cell-based assay is a robust method to screen for inhibitors of the p53-MDM2 interaction in a more physiologically relevant context.[10] A mammalian two-hybrid system or a reporter gene assay can be employed. Here, we outline a luciferase reporter assay.

Principle: This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a p53-responsive promoter. When p53 is active, it binds to the promoter and drives luciferase expression. MDM2 inhibits this process. A successful inhibitor of the MDM2-p53 interaction will free p53 to activate the reporter, leading to a measurable increase in luminescence.

Materials:

-

A p53-responsive luciferase reporter cell line (e.g., SJSA-1 cells transfected with a pG13-luc vector)

-

This compound

-

Positive control inhibitor (e.g., Nutlin-3a)

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well plates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed the reporter cell line into white, opaque 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include wells with a positive control (Nutlin-3a) and a vehicle control.

-

Incubation: Incubate the plate for 16-24 hours to allow for changes in gene expression.

-

Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen reagent. This typically involves adding the reagent directly to the wells, which contains both the cell lysis buffer and the luciferase substrate.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to cell viability (which can be determined in a parallel plate using the MTT assay) to exclude false positives due to cytotoxicity. Calculate the fold-change in luciferase activity relative to the vehicle control.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format. The primary endpoint for the cytotoxicity assays will be the IC50 value, while the primary endpoint for the mechanistic assay will be the EC50 value (the concentration that produces 50% of the maximal response).

Table 1: Hypothetical In Vitro Activity Summary

| Assay Type | Cell Line | Endpoint | This compound | Positive Control (e.g., Nutlin-3a) |

| Cytotoxicity | SJSA-1 (p53-wt) | IC50 | Experimental Value | Reference Value |

| Cytotoxicity | SAOS-2 (p53-null) | IC50 | Experimental Value | Reference Value |

| MDM2-p53 Reporter | SJSA-1 | EC50 | Experimental Value | Reference Value |

Interpretation of Expected Results:

-

A potent IC50 value in the p53 wild-type cell line (SJSA-1) and a significantly weaker IC50 in a p53-null cell line (like SAOS-2) would strongly suggest a p53-dependent mechanism of action.

-

A low EC50 value in the MDM2-p53 reporter assay would provide direct evidence that the compound activates p53 transcription, likely by disrupting its interaction with MDM2.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial in vitro evaluation of this compound. By starting with a broad assessment of cytotoxicity and progressing to a specific, hypothesis-driven mechanistic study, researchers can efficiently determine the therapeutic potential of this novel compound. Positive results from this screening cascade would justify further investigation, including biochemical binding assays (e.g., Fluorescence Polarization or Surface Plasmon Resonance) to confirm direct binding to MDM2, and subsequent evaluation in in vivo models of cancer.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 10. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

"spectroscopic data for 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (NMR, MS)"

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, this compound, represents a specific derivative whose biological activity and potential as a pharmaceutical intermediate necessitate precise and thorough characterization.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document is structured not merely as a list of procedures, but as a self-validating system of analysis. It explains the causality behind experimental choices, integrates theoretical principles with practical application, and provides detailed protocols that ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's structure.

Chemical Structure: this compound Molecular Formula: C₁₀H₉ClFNO[2][3] Molecular Weight: 213.64 g/mol [3]

(Image Source: PubChem CID 70700700)[2]

A preliminary analysis of this structure allows us to predict the key features we expect to observe in its NMR and MS spectra:

-

¹H NMR: We anticipate signals in both the aromatic region (for the substituted phenyl ring) and the aliphatic region (for the pyrrolidinone ring). The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in unique electronic environments. Aromatic carbons typically resonate between 120-170 ppm.[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (~3:1 ratio for ³⁵Cl/³⁷Cl). Tandem MS (MS/MS) will reveal fragmentation patterns related to the loss of the pyrrolidinone ring or substituents from the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[5][6] It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Causality in Experimental Design

Choosing the right NMR experiments and parameters is critical for unambiguous structure elucidation. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential for a molecule of this complexity.[7]

-

¹H NMR: Provides the initial overview of proton environments, their relative numbers (integration), and their through-bond connectivity to adjacent protons (spin-spin coupling).[8]

-

¹³C NMR: Reveals the number of unique carbon environments. While it doesn't typically show C-C coupling, the chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl).

-

DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning aliphatic signals.

-

2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, allowing for the tracing of proton spin systems within the pyrrolidinone ring.[7]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connections.[7]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.[7]

The logical workflow for NMR analysis is designed to build the molecular structure piece by piece, with each experiment providing a layer of validation for the others.

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.[7]

Experimental Protocol: NMR Data Acquisition

This protocol is a self-validating system; adherence to these steps ensures data quality and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte resonances.

-

Filter the solution into a clean, high-quality 5 mm NMR tube. The presence of particulate matter can degrade spectral resolution.

-

For quantitative purposes, an internal standard can be added, but for structural elucidation, it is often omitted to avoid spectral crowding. Tetramethylsilane (TMS) is commonly used as a reference (0 ppm).[7]

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K).

-

Perform standard instrument calibrations: locking onto the deuterium signal of the solvent, tuning and matching the probe for the relevant nuclei (¹H, ¹³C), and shimming the magnetic field to achieve high homogeneity and sharp line shapes.

-

-

Data Acquisition:

-

¹H NMR: Acquire with a standard 30° pulse program. Use 8-16 scans for a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.[7]

-

¹³C NMR: Acquire with proton decoupling to simplify the spectrum to singlets. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

-

2D Spectra (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer software. Optimize the spectral width in both dimensions to cover all relevant signals. The number of scans per increment and the number of increments will determine the experiment time and final resolution.

-

Predicted Spectroscopic Data and Interpretation

While experimental data is the ultimate authority, we can predict the NMR spectrum based on the known effects of substituents. The following tables summarize the predicted data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Interpretation |

| H-a | ~7.20 - 7.40 | m | 1H | Aromatic CH | Aromatic protons resonate in this region.[9] Complex multiplet due to coupling with other aromatic protons and the adjacent fluorine atom. |

| H-b | ~7.00 - 7.15 | m | 2H | Aromatic CH | The electron-withdrawing Cl and F atoms deshield the aromatic protons.[4] |

| H-c | ~6.50 - 6.80 | s (broad) | 1H | N-H | Amide protons are exchangeable and often appear as a broad singlet. |

| H-d | ~3.80 - 4.00 | m | 1H | CH -Ar | Methine proton adjacent to the aromatic ring and within the pyrrolidinone ring. |

| H-e | ~3.50 - 3.70 | m | 2H | CH₂ -N | Methylene protons adjacent to the nitrogen atom are deshielded. |

| H-f | ~2.60 - 2.80 | m | 2H | CH₂ -C=O | Methylene protons adjacent to the carbonyl group are deshielded. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Interpretation |

| ~175 | C=O | Carbonyl carbon of the amide (lactam). |

| ~160 (d, ¹JCF ≈ 250 Hz) | C -F | Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant. |

| ~135 (d) | C -Cl | Aromatic carbon bonded to chlorine. |

| ~130-132 (d) | Aromatic CH | Aromatic methine carbons. |

| ~125 (d) | Aromatic CH | Aromatic methine carbons. |

| ~115 (d, ²JCF ≈ 20 Hz) | Aromatic CH | Aromatic carbon ortho to fluorine, showing a smaller two-bond coupling constant. |

| ~130 | C -CH (Aromatic) | Quaternary aromatic carbon attached to the pyrrolidinone ring. |

| ~50 | C H₂-N | Aliphatic carbon adjacent to nitrogen. |

| ~40 | C H-Ar | Aliphatic methine carbon. |

| ~38 | C H₂-C=O | Aliphatic carbon adjacent to the carbonyl group. |

Mass Spectrometry: Confirming Molecular Weight and Connectivity

Mass spectrometry is an indispensable analytical technique in pharmaceutical analysis, providing highly sensitive and accurate measurements of molecular weight and structural information.[10][11] For a novel compound, it serves as the primary method for confirming its identity and purity.[10]

Causality in Experimental Design

The choice of ionization method and analyzer is dictated by the analyte's properties and the information required.

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile small molecules like our target compound.[11] It is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]⁺, allowing for straightforward molecular weight determination.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.[11] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

-

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate fragment ions.[10] The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable information about the molecule's structure and connectivity. The fragmentation of pyrrolidinone-containing structures has been studied and can provide a basis for interpreting the resulting spectra.[12][13]

Caption: Workflow for structural confirmation using LC-MS/MS.

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent mixture, such as methanol or acetonitrile/water (50:50 v/v).[1] The solvent should be compatible with the LC mobile phase.

-

Filter the sample solution through a 0.22 µm syringe filter to remove particulates that could clog the system.

-

-

Instrumentation and Method:

-

Liquid Chromatography (LC): While direct infusion is possible, coupling the MS to an LC system (like UHPLC) is common to separate the analyte from any potential impurities.[14] A standard C18 column can be used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation).

-

Mass Spectrometer:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the ESI source to positive ion mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for the [M+H]⁺ ion.

-

Acquire data in two stages:

-

Full Scan (MS1): Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data-Dependent MS/MS: Set the instrument to automatically select the most intense ion from the full scan (which should be the [M+H]⁺ ion) and perform fragmentation (MS/MS) on it.

-

-

-

Predicted Spectroscopic Data and Interpretation

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Expected Observation |

| [M+H]⁺ (C₁₀H₁₀³⁵ClFNO)⁺ | 214.0435 | The monoisotopic peak, used for high-accuracy formula confirmation. |

| [M+H]⁺ (C₁₀H₁₀³⁷ClFNO)⁺ | 216.0405 | The A+2 isotope peak, with an intensity of approximately 32.5% of the monoisotopic peak, confirming the presence of one chlorine atom. |

| [M+Na]⁺ (C₁₀H₉³⁵ClFNO)Na⁺ | 236.0254 | A common adduct seen with ESI, especially if sodium salts are present. |

Predicted Fragmentation Pathways: Based on studies of related pyrrolidinone structures, the primary fragmentation pathways in positive-ion ESI-MS/MS would likely involve:

-

Cleavage of the Pyrrolidinone Ring: This is a common fragmentation pathway for N-substituted lactams.

-

Loss of Neutral Molecules: Expect losses of CO (28 Da) or H₂O (18 Da).

-

Cleavage at the C-N bond: Fragmentation of the bond connecting the phenyl ring to the pyrrolidinone ring.

Key predicted fragment ions would include the protonated 2-chloro-6-fluorophenyl group and various fragments of the pyrrolidinone ring itself. Analysis of these fragments provides a "bottom-up" confirmation of the molecular structure deduced from NMR.

Conclusion

The rigorous characterization of this compound requires a synergistic application of NMR spectroscopy and mass spectrometry. This guide outlines a systematic and self-validating approach, from experimental design and data acquisition to interpretation. By following these detailed protocols and understanding the underlying principles, researchers can confidently and unambiguously determine the structure, confirm the molecular formula, and establish the purity of this and other novel chemical entities, paving the way for further investigation in drug development and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. omicsonline.org [omicsonline.org]

- 7. benchchem.com [benchchem.com]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmafocusamerica.com [pharmafocusamerica.com]

- 11. longdom.org [longdom.org]

- 12. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]

- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one, a compound of interest in pharmaceutical research and development. In the absence of extensive public domain data for this specific molecule, this guide synthesizes information from structurally related compounds, fundamental chemical principles, and established pharmaceutical testing guidelines to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound belongs to the pyrrolidinone class of compounds, which are prevalent in many biologically active molecules. Its structure features a five-membered lactam (a cyclic amide) ring, which is a key determinant of its chemical properties. The pyrrolidinone core is substituted with a 2-chloro-6-fluorophenyl group, introducing steric and electronic factors that influence its solubility, stability, and potential metabolic fate.

Molecular Structure:

Where Ar = 2-Chloro-6-fluorophenyl

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C10H9ClFNO | [1][2] |

| Molecular Weight | 213.64 g/mol | [1][3] |

| Boiling Point | 340.7±42.0 °C | [1] |

| Density | 1.322±0.06 g/cm3 | [1] |

| pKa | 15.62±0.40 | [1] |

These predicted properties provide a foundational understanding of the molecule's physical characteristics. The high boiling point and density are typical for a molecule of this size and complexity. The predicted pKa suggests it is a very weak acid, with the N-H proton of the lactam being the most likely acidic site.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The solubility of this compound is expected to be influenced by its pyrrolidinone ring and the substituted phenyl group. While the parent 2-pyrrolidinone is infinitely soluble in water, the bulky and hydrophobic 2-chloro-6-fluorophenyl substituent will significantly decrease aqueous solubility.[4]

Expected Solubility in Common Solvents:

Based on the structure, the following solubility profile can be anticipated:

-

Aqueous Solubility: Low. The hydrophobic surface area of the substituted phenyl ring will likely dominate, leading to poor solubility in water. The lactam group can participate in hydrogen bonding, but this may not be sufficient to overcome the hydrophobicity of the rest of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High. These solvents are generally good at solvating a wide range of organic molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to high. The ability of these solvents to both donate and accept hydrogen bonds, in addition to their organic character, should allow for good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low. The polarity of the lactam group will limit solubility in nonpolar solvents.

Experimental Protocol: Kinetic Solubility Assessment

This protocol outlines a general method for determining the kinetic solubility of a compound using nephelometry.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile and Degradation Pathways

The stability of this compound is crucial for its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7][8] The primary degradation pathway for pyrrolidinone derivatives is hydrolysis of the lactam ring.[9]

Hydrolytic Degradation

The lactam ring in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening to form the corresponding gamma-aminobutyric acid derivative.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to the ring-opened carboxylate.

Oxidative Degradation

Oxidation can be a significant degradation pathway for pyrrolidinone-containing compounds. Potential sites of oxidation include the pyrrolidinone ring and the aromatic ring.

-

N-Oxide Formation: The nitrogen atom in the pyrrolidinone ring could potentially be oxidized to form an N-oxide, although this is less common for amides compared to amines.

-

Ring Oxidation: The carbon atoms adjacent to the nitrogen or the carbonyl group in the pyrrolidinone ring could be susceptible to oxidation.

-

Aromatic Ring Oxidation: The electron-rich aromatic ring, despite the presence of deactivating halogen substituents, could undergo oxidation, potentially leading to the formation of phenolic derivatives.

Photolytic and Thermal Degradation

The compound should be evaluated for its sensitivity to light and heat as per ICH guidelines. The aromatic ring suggests potential for photolytic degradation. Thermal degradation may occur at elevated temperatures, but significant degradation is generally expected only under harsh conditions.

Experimental Protocol: Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to assess the stability of this compound.

Caption: Workflow for Forced Degradation Studies.

Representative Stability Data (Hypothetical):

The following table presents hypothetical data based on studies of analogous pyrrolidinone compounds.[5][9] The actual degradation will depend on the specific experimental conditions.

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product (Predicted) |

| 0.1 M HCl | 24 | 60 | 5 - 15 | 4-amino-4-(2-chloro-6-fluorophenyl)butanoic acid |

| 0.1 M NaOH | 24 | 60 | 10 - 25 | Sodium 4-amino-4-(2-chloro-6-fluorophenyl)butanoate |

| 3% H₂O₂ | 24 | Room Temp | 2 - 8 | Oxidized derivatives (e.g., N-oxide, hydroxylated phenyl ring) |

| Photolytic (ICH Q1B) | - | - | < 5 | Minimal degradation expected |

| Thermal (Dry Heat) | 48 | 80 | < 2 | Minimal degradation expected |

Conclusion

This technical guide provides a predictive overview of the solubility and stability of this compound based on its chemical structure and data from related compounds. The molecule is anticipated to have low aqueous solubility and to be susceptible to hydrolytic and oxidative degradation. The provided experimental protocols offer a starting point for the systematic evaluation of these critical physicochemical properties. It is imperative that these predictions are confirmed through rigorous experimental studies to support any further development of this compound.

References

- 1. This compound | 60610-98-2 [amp.chemicalbook.com]

- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one

I. Introduction: Unveiling the Potential of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one in Neurodegenerative Disease Research

This compound (Figure 1) is a small molecule belonging to the pyrrolidinone class of compounds. While comprehensive studies on this specific chemical entity are limited in publicly accessible literature, its core structure is a key feature in several biologically active molecules, most notably in the field of neurodegenerative disease.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 60610-98-2[1] |

| Molecular Formula | C₁₀H₉ClFNO[1][2] |

| Molecular Weight | 213.64 g/mol [1] |

| Predicted Boiling Point | 340.7 ± 42.0 °C[1] |

| Predicted Density | 1.322 ± 0.06 g/cm³[1] |

The structural resemblance of its substituted phenylpyrrolidinone core to potent inhibitors of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) suggests its primary application in cell culture is likely the investigation of the amyloidogenic pathway. BACE1 is a critical enzyme in the pathogenesis of Alzheimer's Disease (AD), making it a prime therapeutic target.[3][4] This document, therefore, provides detailed protocols based on the hypothesized function of this compound as a BACE1 inhibitor, using methodologies validated for similar compounds like Lanabecestat (AZD3293).[5][6][7]

These application notes are designed for researchers in neuroscience, drug discovery, and cell biology to guide the effective use of this compound in cell-based assays to dissect the mechanisms of amyloid-beta (Aβ) production.

II. Hypothesized Mechanism of Action: Inhibition of the Amyloidogenic Pathway

The central theory in Alzheimer's disease pathogenesis is the Amyloid Cascade Hypothesis .[8][9][10] This hypothesis posits that the accumulation of Aβ peptides in the brain is the initiating event that triggers a cascade of downstream pathological events, including neurofibrillary tangle formation, neuronal cell death, and dementia.[10][11]

Aβ peptides are generated through the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP), a transmembrane protein expressed in many tissues and highly concentrated in the brain.[3] In the amyloidogenic pathway, BACE1 performs the initial and rate-limiting cleavage of APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[5]

By inhibiting BACE1, this compound is hypothesized to block the first step of this pathway, thereby reducing the production of sAPPβ, C99, and ultimately, the pathogenic Aβ peptides. This mechanism provides a clear and measurable set of biomarkers for assessing the compound's activity in cell culture.

References

- 1. This compound | 60610-98-2 [amp.chemicalbook.com]

- 2. This compound | C10H9ClFNO | CID 70700700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches | PLOS One [journals.plos.org]

- 4. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 7. Lanabecestat - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Review paper A critical analysis of the ‘amyloid cascade hypothesis’ [termedia.pl]

- 10. A critical analysis of the 'amyloid cascade hypothesis' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: Protocol for Dissolving 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one for Assays

Abstract: This document provides a detailed protocol and best-practice guidelines for the solubilization of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one (CAS: 60610-98-2), a compound featuring the versatile pyrrolidine scaffold often explored in drug discovery.[1] Given the absence of extensive public solubility data for this specific molecule, this guide establishes a systematic approach for preparing stock solutions and assay-ready working solutions. The protocols are designed to ensure compound integrity, maximize reproducibility, and minimize solvent-induced artifacts in downstream biological and biochemical assays.

Introduction and Physicochemical Overview

This compound is a substituted pyrrolidinone. The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Accurate and consistent dissolution of this compound is the foundational step for any screening or characterization assay, directly impacting the quality and reliability of the resulting data.

The initial challenge in handling a novel or sparsely characterized compound is determining its solubility profile. The protocol herein is based on an analysis of its chemical structure—a substituted lactam with halogenated phenyl group—and established best practices for preparing solutions for high-throughput screening (HTS) and other sensitive assays.[2][3][4]

A summary of the known and predicted properties of the compound is presented below.

| Property | Value | Source |

| CAS Number | 60610-98-2 | --INVALID-LINK--[5] |

| Molecular Formula | C₁₀H₉ClFNO | --INVALID-LINK--[6] |

| Molecular Weight | 213.64 g/mol | --INVALID-LINK--[6] |

| Predicted Boiling Point | 340.7 ± 42.0 °C | --INVALID-LINK--[6] |

| Predicted Density | 1.322 ± 0.06 g/cm³ | --INVALID-LINK--[6] |

| Recommended Storage | 2-8°C | --INVALID-LINK--[6] |

Core Principles of Solution Preparation

The goal is to create a high-concentration, stable stock solution that can be accurately diluted to working concentrations for assays. The use of concentrated stock solutions is standard procedure because it minimizes repetitive weighing of small, hard-to-measure quantities of compound and reduces the chance of experimental error.[7]

Causality Behind Solvent Choice: The structure of this compound suggests poor solubility in aqueous solutions. The aromatic ring and halogen substituents contribute to its hydrophobicity. Therefore, a polar aprotic solvent is the logical starting point.

-

Dimethyl Sulfoxide (DMSO): This is the industry-standard solvent for initial compound solubilization in drug discovery due to its excellent solvating power for a wide range of organic molecules, low volatility, and compatibility with automated liquid handling systems.[8]

-

Ethanol (EtOH) & Methanol (MeOH): These polar protic solvents can also be effective but may be less suitable for compounds prone to solvolysis. They are sometimes preferred in cell-based assays where DMSO tolerance is low.

-

Aqueous Buffers: Direct dissolution in aqueous media is highly unlikely to succeed and is not recommended for primary stock preparation.

The overall workflow for preparing and using the compound in assays is depicted below.

Caption: General workflow from solid compound to final assay plate.

Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration master stock, which serves as the primary source for all subsequent dilutions. Preparing a large, single batch of master stock enhances experimental consistency.[9]

Materials:

-

This compound

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)[9]

-

Amber glass vial with a PTFE-lined cap

-

Vortex mixer

-

Water bath sonicator

Calculation: To prepare 1 mL of a 50 mM stock solution (MW = 213.64 g/mol ):

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.050 mol/L * 0.001 L * 213.64 g/mol * 1000 mg/g = 10.68 mg

Procedure:

-

Weighing: Accurately weigh approximately 10.68 mg of this compound and transfer it directly into a 1 mL Class A volumetric flask. Record the exact mass. It is more important to know the exact concentration than to hit an exact target weight.[9]

-

Solvent Addition: Add approximately 0.8 mL of 100% DMSO to the flask.

-

Dissolution: Cap the flask securely and vortex for 2-3 minutes. If the solid is not fully dissolved, place the flask in a room temperature water bath sonicator and sonicate for 5-10 minute intervals.

-

Expert Insight: Sonication provides energy to break the crystal lattice structure, facilitating dissolution without significant heat that could degrade the compound. Visually inspect for any remaining particulate matter against a dark background.

-

-

Final Volume Adjustment: Once the compound is fully dissolved, carefully add DMSO to the calibration mark of the 1 mL volumetric flask.

-

Homogenization: Invert the capped flask 10-15 times to ensure the solution is homogeneous.

-

Storage: Transfer the final stock solution to a clearly labeled amber glass vial. The label should include the compound name, exact concentration (recalculated based on the actual mass weighed), date, and solvent.[3][4] Store at -20°C or -80°C for long-term stability.

Protocol 2: Solubility Validation and Optimization

If the compound does not dissolve at the desired concentration in DMSO, or if an alternative solvent is required, a systematic solubility test should be performed. This protocol ensures that you define the limits of solubility before committing to large-scale preparations.

Caption: Decision workflow for empirical solubility testing.

Procedure:

-

Weigh 1-2 mg of the compound into a small, clear glass vial.

-

Using a calibrated pipette, add the chosen solvent (e.g., DMSO) in small, incremental volumes (e.g., 20 µL).

-

After each addition, vortex and/or sonicate until the compound dissolves or it is clear that it will not.

-

Continue adding solvent and mixing until all solid has dissolved.

-

The concentration at which the compound fully dissolves is the determined solubility limit in that solvent under these conditions.

Preparation of Assay-Ready Working Solutions

Working solutions are prepared by diluting the master stock into an appropriate buffer or cell culture medium. The key consideration is to avoid compound precipitation while keeping the final concentration of the organic solvent low enough to not interfere with the assay.

Solvent Compatibility in Assays: High concentrations of organic solvents can be detrimental to both biochemical and cell-based assays.

| Assay Type | Recommended Max. Solvent Conc. | Rationale |

| Cell-Based Assays | < 0.5% (v/v) (ideally ≤ 0.1%) | DMSO can induce cell stress, differentiation, or cytotoxicity. |

| Enzymatic Assays | < 1-2% (v/v) | High solvent concentrations can denature proteins or directly inhibit enzyme activity. |

| Binding Assays (e.g., SPR, MST) | < 5% (v/v) | May tolerate higher concentrations, but buffer matching is critical to avoid artifacts. |

Recommended Dilution Strategy (Serial Dilution): Directly diluting a 50 mM stock into an aqueous buffer will likely cause the compound to precipitate. An intermediate dilution step in a miscible solvent or a buffer with some organic content is crucial.

-

Intermediate Dilution: Prepare an intermediate stock (e.g., 1 mM) by diluting the 50 mM master stock in 100% DMSO.

-

Serial Dilution Plate: In a 96-well plate, perform serial dilutions from the intermediate stock using the final assay buffer. For example, to make a 10 µM final concentration in a 100 µL assay volume with 0.1% DMSO:

-

Add 99 µL of assay buffer to the well.

-

Add 0.1 µL of the 10 mM intermediate stock (prepared in DMSO). Note: This small volume is for calculation illustration; practically, a multi-step dilution is more accurate.

-

A more practical approach: Add 1 µL of a 1 mM stock to 99 µL of buffer to achieve a 10 µM solution with 1% DMSO. Adjust accordingly to stay below the recommended solvent threshold for your specific assay.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of solvent (e.g., 0.1% DMSO) in the assay buffer but lacking the compound. This is essential to account for any effects of the solvent itself.

References